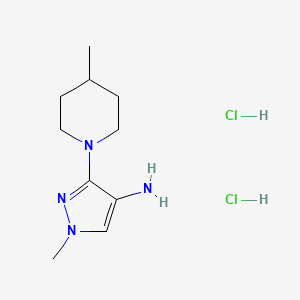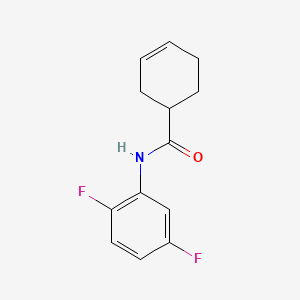![molecular formula C10H10F3NO B12238055 N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12238055.png)
N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(trifluoromethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A related compound with similar structural features but different functional groups.
N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide: Another compound with a trifluoromethyl group and acetamide moiety, but with a cyano group instead of a methyl group.
Uniqueness
N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10F3NO/c1-14-9(15)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
XDCAFKDTBXYAJK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B12237976.png)
![3-(2-Bromophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12237978.png)
![{1-[(3-Bromophenyl)methyl]piperidin-2-yl}methanol](/img/structure/B12237985.png)
![4-(Difluoromethyl)-2-methyl-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12237995.png)

![2-{4-[2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12237998.png)

![2-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine](/img/structure/B12238033.png)
![N-[1-(4-methanesulfonylphenyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12238037.png)
![2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12238039.png)
![1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12238041.png)
![3-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12238042.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12238044.png)
![3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238049.png)
